L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester
Description
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester (CAS: Not explicitly listed in evidence) is a chemically modified amino acid derivative. It consists of L-homoserine (a non-proteinogenic amino acid with a four-carbon backbone) protected by a phenylmethoxycarbonyl (Cbz) group on its amino moiety and esterified as a methyl ester on its carboxyl group. This compound is primarily used in peptide synthesis and biochemical research to protect reactive functional groups during stepwise assembly of peptides . Its structure ensures stability under basic conditions while allowing selective deprotection under acidic or catalytic hydrogenation conditions .
Properties
IUPAC Name |
methyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-12(16)11(7-8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZHIGNNGLZSZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Protection with Benzyl Chloroformate
The most straightforward method involves sequential protection of L-homoserine’s amino and carboxyl groups:
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Cbz Protection :
-
Methyl Esterification :
Key Data :
Lactone Ring-Opening Strategy
Starting from L-Homoserine Lactone Hydrobromide
L-Homoserine lactone hydrobromide is a stable precursor for large-scale synthesis:
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Lactone Hydrolysis :
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Cbz Protection :
Optimization Notes :
Multi-Step Synthesis from L-Methionine
Sulfonium Salt Intermediate Route
This industrial-scale method leverages L-methionine’s availability:
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Sulfonium Salt Formation :
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Thermal Cracking :
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Protection and Esterification :
Scalability Data :
| Step | Yield | Purity |
|---|---|---|
| Sulfonium formation | 89% | 95% |
| Thermal cracking | 88% | 90% |
| Final product | 72% | 98% |
Comparison of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct protection | Short route, high purity | Costly starting material | 65–78% |
| Lactone opening | Scalable, avoids racemization | Lactone hydrolysis incomplete | 70–82% |
| L-Methionine route | Industrial feasibility | Multi-step, longer duration | 72–88% |
Critical Analysis of Reaction Conditions
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Racemization Risk : Esterification under acidic conditions (e.g., SOCl₂/MeOH) poses minimal racemization due to homoserine’s β-hydroxyl stabilization.
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Side Reactions : Overprotection at the β-hydroxyl is mitigated by stoichiometric Cbz-Cl.
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Purification : Cation-exchange resin (e.g., Amberlite IR-120) effectively removes inorganic salts.
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl (Cbz) group can be removed under hydrogenation conditions to yield L-homoserine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base. For example, hydrochloric acid or sodium hydroxide can be used.
Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.
Major Products Formed
Hydrolysis: Produces L-homoserine and methanol.
Deprotection: Produces L-homoserine and benzyl alcohol.
Scientific Research Applications
Synthesis and Characterization
The synthesis of L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino and carboxylic acid functionalities to facilitate subsequent reactions. Various methodologies have been reported for its synthesis, including:
- Mitsunobu Reaction : This method allows for the formation of the desired ester by coupling homoserine with phenylmethoxycarbonyl chloride in the presence of a suitable base and catalyst .
- Cross Metathesis : Utilized for creating more complex derivatives through carbon-carbon bond formation, enhancing the compound's utility in peptide synthesis .
Biological Applications
This compound has been investigated for several biological applications:
Peptide Synthesis
This compound serves as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its use has been explored in the context of synthesizing peptides with specific functionalities, such as those that can interact with biological membranes or serve as enzyme inhibitors. The introduction of the phenylmethoxycarbonyl group provides stability and facilitates purification processes .
Antimicrobial Agents
Research indicates that amino acid derivatives, including L-Homoserine derivatives, exhibit antimicrobial properties. The structural modifications provided by the phenylmethoxycarbonyl group may enhance these properties, making them potential candidates for developing new antimicrobial agents .
Application in Membrane Protein Studies
A study highlighted the use of L-Homoserine derivatives in expressing membrane proteins in mammalian cell cultures. The modified amino acids were crucial for overcoming expression challenges faced in E. coli systems, facilitating the functional study of these proteins .
Nutritional Studies
Another research focused on using L-Homoserine as a precursor in biosynthetic pathways for essential amino acids like methionine and isoleucine. This application demonstrates its role in metabolic engineering and synthetic biology, where it supports bacterial growth under nutrient-limited conditions .
Mechanism of Action
The mechanism of action of L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester involves its role as a protected amino acid derivative. The phenylmethoxycarbonyl (Cbz) group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Key Research Findings
- Enantioselective Synthesis : Unprotected L-homoserine methyl ester () achieves high enantiopurity, but the Cbz-methyl ester variant offers superior stability for industrial-scale processes .
- Stability Under Catalysis : The methyl ester group in N-Cbz-homoserine resists hydrolysis under lipase-mediated conditions, unlike bulkier esters (e.g., p-nitrobenzyl) .
Biological Activity
L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester is a compound of significant interest in biochemical research due to its potential applications in medicinal chemistry and its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15NO4
- Molecular Weight : 237.2518 g/mol
- CAS Number : 15030-72-5
- SMILES Notation : O=C(NC(C(=O)O)(C)C)OCc1ccccc1
Mechanisms of Biological Activity
L-Homoserine derivatives, including the methyl ester form, exhibit various biological activities that are primarily attributed to their structural features. The presence of the phenylmethoxycarbonyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that amino acid-based compounds, including L-Homoserine derivatives, can exhibit antimicrobial properties. A study highlighted the synthesis of various amino acid derivatives that demonstrated antibacterial and antifungal activities against a range of pathogens through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways .
2. Enzyme Inhibition
L-Homoserine has been studied for its role as a substrate or inhibitor in enzymatic reactions. Its structural similarity to natural substrates allows it to interfere with enzyme activity, particularly in biosynthetic pathways related to amino acid metabolism. This inhibition can lead to altered metabolic states in microorganisms and cancer cells, making it a potential candidate for therapeutic applications .
Case Study 1: Antimicrobial Properties
A recent investigation into amino acid-based antimicrobial agents revealed that L-Homoserine derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The study utilized a series of assays to evaluate minimum inhibitory concentrations (MICs), demonstrating that modifications to the homoserine structure could enhance antibacterial potency .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| L-Homoserine Methyl Ester | 50 | Moderate |
| N-Cbz-L-homoserine | 25 | Strong |
| L-Homoserine (unmodified) | 100 | Weak |
Case Study 2: Enzyme Interaction
Another study focused on the interaction of L-Homoserine with specific enzymes involved in amino acid biosynthesis. The results indicated that the compound could act as a competitive inhibitor for enzymes such as aspartate transaminase, leading to reduced levels of downstream metabolites critical for cell growth and proliferation .
Research Findings
Recent literature emphasizes the versatility of L-Homoserine derivatives in drug design, particularly in developing novel antimicrobial agents and enzyme inhibitors. The following points summarize key findings:
- Structural Modifications : Alterations to the homoserine backbone can significantly impact biological activity, suggesting a pathway for optimizing drug efficacy.
- In Vivo Studies : Preliminary animal studies indicate that certain derivatives exhibit reduced toxicity while maintaining therapeutic effects, paving the way for clinical applications.
- Mechanistic Insights : Understanding the specific interactions between L-Homoserine derivatives and target enzymes or receptors is crucial for advancing their use in therapeutic contexts .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester, and what critical steps ensure high yield and purity?
- Methodology : The synthesis typically involves sequential protection and esterification. For example, silylation with TES-Cl (triethylsilyl chloride) and imidazole in DMF protects hydroxyl groups, followed by introducing the phenylmethoxycarbonyl (Cbz) group via carbamate-forming reagents. Critical steps include maintaining anhydrous conditions during silylation and optimizing reaction temperatures (e.g., cooling to 0°C before gradual heating) to avoid side reactions. Purification via silica gel chromatography with hexane/ethyl acetate gradients ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential. In ¹H NMR, the methyl ester group appears as a singlet near δ 3.6–3.8 ppm, while the Cbz-protected amine shows characteristic aromatic proton signals (δ 7.2–7.4 ppm). ¹³C NMR confirms the carbonyl groups (Cbz: ~155 ppm; ester: ~170 ppm). MS data should align with the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) calculated from the molecular formula .
Q. What purification methods are recommended, and how do solvent systems affect chromatographic resolution?
- Methodology : Silica gel column chromatography is standard. A gradient of hexane/ethyl acetate (e.g., 4:1 to 1:1) effectively separates the product from unreacted intermediates. Polar solvents like methanol should be avoided during initial purification to prevent ester hydrolysis. Thin-layer chromatography (TLC) with UV visualization monitors reaction progress .
Advanced Research Questions
Q. How does the Cbz protecting group influence the stability and reactivity of L-Homoserine derivatives in peptide synthesis?
- Methodology : The Cbz group enhances stability under neutral/alkaline conditions by preventing lactonization, a common decomposition pathway for homoserine derivatives. However, it requires hydrogenolysis (e.g., H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) for removal, which may limit compatibility with acid-sensitive substrates. Comparative studies with Fmoc/t-Boc groups should assess orthogonal protection strategies .
Q. What strategies mitigate lactonization or ester hydrolysis during synthesis and storage?
- Methodology : Esterification of the carboxylic acid (e.g., methyl ester) suppresses lactonization by eliminating the nucleophilic carboxylate. Storage under inert atmospheres (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane) minimizes hydrolysis. Kinetic studies under varying pH/temperature conditions can identify decomposition thresholds .
Q. How can reaction conditions be optimized to improve efficiency in introducing the Cbz group?
- Methodology : Catalytic bases like NaHCO₃ or DMAP (dimethylaminopyridine) enhance carbamate formation. Refluxing in THF or DMF at 60–80°C for 12–24 hours maximizes yield. Monitoring via TLC or in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) ensures completion. Microwave-assisted synthesis may reduce reaction time .
Q. What role does this compound play in synthesizing nucleotide or peptide analogs, and how does its stereochemistry affect biological activity?
- Methodology : The Cbz-protected methyl ester serves as a precursor for homoserine lactones or β-amino acids used in peptidomimetics. Stereochemical integrity (L-configuration) is critical for enzyme recognition in biosynthetic pathways. Chiral HPLC or polarimetry verifies enantiomeric excess (>98%), while X-ray crystallography confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
